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Compound of Interest

Compound Name:
1-O-Methylsulfonyl (S,S)-

Chloramphenicol

CAS No.: 400835-38-3

Cat. No.: B1144598

Get Quote

Executive Summary
(S,S)-Chloramphenicol 1-mesylate is the methanesulfonate ester derivative of the L-threo

isomer of chloramphenicol. While the parent compound, D-threo-chloramphenicol (

), is a potent broad-spectrum antibiotic, the (S,S) enantiomer (L-threo) is biologically inactive
against most bacteria but serves as a critical chiral reference standard in enantiomeric purity
assays and impurity profiling during the synthesis of florfenicol and thiamphenicol.

The designation "1-mesylate" typically refers to the mesylation of the primary hydroxyl group

(C3 in standard IUPAC numbering, often designated C1 in propanediol-based nomenclature).

This intermediate is chemically stable and pivotal for nucleophilic displacement reactions (e.g.,

fluorination).
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Property Value

Molecular Weight (Average) 401.22 g/mol

Monoisotopic Mass
400.000 g/mol (

)

Molecular Formula

Stereochemistry / L-threo

CAS Registry (Parent) 134-90-7 (L-threo-Chloramphenicol)

Physical State White to off-white crystalline solid

Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Numbering Ambiguity
The term "1-mesylate" requires precise structural interpretation due to varying numbering

systems in the literature:

Standard IUPAC: The propane chain is numbered starting from the carbon attached to the

phenyl ring. Thus, the primary alcohol is at C3. The correct IUPAC name is (1S, 2S)-2,2-

dichloro-N-[1-hydroxy-3-(methanesulfonyloxy)-1-(4-nitrophenyl)propan-2-yl]acetamide.

Biochemical/Synthetic Nomenclature: Often numbers the primary alcohol as C1 (based on 2-

amino-1,3-propanediol). In this context, "1-mesylate" refers to the primary mesylate, which is

the stable, isolable intermediate.

Structural Visualization
The diagram below illustrates the (S,S) configuration and the mesylation of the primary

hydroxyl group.
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Reaction Conditions

(S,S)-Chloramphenicol
(Parent)

C11H12Cl2N2O5

(S,S)-Chloramphenicol 1-Mesylate
(Primary Ester)

C12H14Cl2N2O7S
MW: 401.22

Selective Mesylation
(Primary -OH)

HCl + Et3N·HClElimination (Minor)

Methanesulfonyl Chloride
(MsCl)

Solvent: THF/DCM
Base: Et3N or Pyridine

Temp: -10°C to 0°C

Click to download full resolution via product page

Caption: Synthesis pathway for (S,S)-Chloramphenicol 1-mesylate via selective primary

hydroxyl activation.

Molecular Weight Calculation
The molecular weight is derived from the sum of standard atomic weights. The mesylation

process involves the replacement of a hydroxyl hydrogen atom (

) with a methanesulfonyl group (

).

Step-by-Step Derivation
Reaction:

Net Mass Change: Add

(

) to the parent structure.
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Element Count
Atomic Mass (
g/mol )

Total Mass (
g/mol )

Contribution
(%)

Carbon (C) 12 12.011 144.132 35.92%

Hydrogen (H) 14 1.008 14.112 3.52%

Chlorine (Cl) 2 35.45 70.900 17.67%

Nitrogen (N) 2 14.007 28.014 6.98%

Oxygen (O) 7 15.999 111.993 27.91%

Sulfur (S) 1 32.06 32.060 7.99%

TOTAL — — 401.211 100.00%

Isotopic Distribution (Mass Spectrometry)
Due to the two chlorine atoms, the mass spectrum will show a characteristic isotopic pattern (

,

,

) with relative intensities of approximately 9:6:1.

Monoisotopic Mass (

): 400.000 Da

M+2 (

): 401.997 Da

M+4 (

): 403.994 Da
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This protocol describes the selective mesylation of the primary alcohol. The secondary benzylic

alcohol is less nucleophilic and sterically hindered, allowing for high regioselectivity at low

temperatures.

Reagents & Materials
(S,S)-Chloramphenicol (L-threo): 10.0 g (30.9 mmol)

Methanesulfonyl Chloride (MsCl): 3.9 g (34.0 mmol, 1.1 eq)

Triethylamine (Et

N): 4.7 g (46.4 mmol, 1.5 eq)

Dichloromethane (DCM): 100 mL (Anhydrous)

Procedure
Preparation: Dissolve (S,S)-Chloramphenicol in anhydrous DCM in a round-bottom flask

under nitrogen atmosphere.

Cooling: Cool the solution to -10°C using an ice/salt bath. This is critical to prevent

mesylation of the secondary benzylic hydroxyl.

Addition: Add Triethylamine followed by the dropwise addition of Methanesulfonyl Chloride

over 30 minutes. Maintain temperature below 0°C.

Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:1) or HPLC.[1]

The product (mesylate) will appear less polar than the starting material.

Quench: Quench with cold saturated NaHCO

solution (50 mL).

Extraction: Separate the organic layer, wash with water (2 x 50 mL) and brine (50 mL).

Drying: Dry over anhydrous Na

SO
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, filter, and concentrate under reduced pressure.

Purification: Recrystallize from Isopropanol/Hexane or purify via flash column

chromatography (Silica gel, 0-5% MeOH in DCM).

Causality & Troubleshooting
Why -10°C? Higher temperatures increase the kinetic energy of the system, allowing the less

reactive secondary benzylic hydroxyl to react, leading to di-mesylate impurities.

Why Triethylamine? It acts as an HCl scavenger. Pyridine can be used as a solvent/base

alternative for difficult solubility cases.

Stability: The primary mesylate is stable at room temperature but should be stored at -20°C

to prevent slow hydrolysis or cyclization to the oxazoline (a common side reaction in

amphenicol chemistry).

Applications in Drug Development
While (S,S)-Chloramphenicol is biologically inactive, its 1-mesylate derivative is vital for:

Chiral Purity Assays: Used as a marker to quantify the level of L-threo impurity in bulk D-

threo-Chloramphenicol or Florfenicol batches.

Florfenicol Synthesis Research: The (S,S)-mesylate is the enantiomeric intermediate for

(S,S)-Florfenicol. Studying its reactivity helps optimize the inversion/retention mechanics

during the fluorination step (which typically proceeds with retention of configuration if via an

aziridinium/oxazoline intermediate, or inversion if direct SN2).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. bioaustralis.com [bioaustralis.com]

To cite this document: BenchChem. [Technical Profile: (S,S)-Chloramphenicol 1-Mesylate].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1144598/docs#technical-profile-s-s-chloramphenicol-
1-mesylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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